molecular formula C10H10BrNO B11873140 7-Bromo-2-ethylisoindolin-1-one

7-Bromo-2-ethylisoindolin-1-one

Cat. No.: B11873140
M. Wt: 240.10 g/mol
InChI Key: WPSDLSNPMJLMQL-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylisoindolin-1-one is a heterocyclic compound with the molecular formula C10H10BrNO It is part of the isoindolinone family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethylisoindolin-1-one typically involves the bromination of 2-ethylisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-ethylisoindolin-1-one derivatives with various functional groups.

Scientific Research Applications

7-Bromo-2-ethylisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylisoindolin-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The isoindolinone core can also engage in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylisoindolin-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chloro-2-ethylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    7-Fluoro-2-ethylisoindolin-1-one: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness

7-Bromo-2-ethylisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-2-ethyl-3H-isoindol-1-one

InChI

InChI=1S/C10H10BrNO/c1-2-12-6-7-4-3-5-8(11)9(7)10(12)13/h3-5H,2,6H2,1H3

InChI Key

WPSDLSNPMJLMQL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

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